3-Amino-9-ethylcarbazole
Overview
Description
3-Amino-9-ethylcarbazole (AEC) is a chemical compound commonly used as a chromogenic substrate in immunohistochemistry . It is specifically used for visualizing sections stained with HRP-conjugated secondary antibodies . After the chromogenic oxidation reaction catalyzed by HRP, a red water-insoluble precipitate is formed in situ, visualizing the location of the antigen detected by the HRP-conjugated antibody .
Molecular Structure Analysis
The molecular structure of 3-Amino-9-ethylcarbazole is represented by the chemical formula C14H14N2 . The InChI representation of the molecule isInChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3
. Chemical Reactions Analysis
The reactions of 3-Amino-9-ethylcarbazole are divided into three categories: reactions that involve the amino group and cyclization reactions that involve the amino group and C-2 and/or C-4 . The presence of the amino group at position 3 exhibits a unique reactivity with both C-2 and C-4 .Physical And Chemical Properties Analysis
The molar mass of 3-Amino-9-ethylcarbazole is 210.280 g·mol−1 . It is acutely toxic and poses health hazards . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Scientific Research Applications
Chromogen in Immunocytochemistry
3-Amino-9-ethylcarbazole serves as a chromogen in immunocytochemistry . It produces a red color, which helps in visualizing the cells .
Peroxidase Substrate
3-Amino-9-ethylcarbazole is a peroxidase substrate suitable for use in immunoblotting and immunohistochemical staining procedures . This substrate produces an insoluble end product that is red in color and can be observed visually .
Visualization of Bound Primary Antibody
3-Amino-9-ethylcarbazole has been used to visualize the bound primary antibody by using a streptavidin method . This method is commonly used in various immunoassays.
Visualization of Tissue Sections
This compound has also been used in visualizing tissue sections from tumor samples . This is particularly useful in cancer research and diagnostics.
Enzyme-Linked Immune Absorbent Spot (ELISpot)
3-Amino-9-ethylcarbazole has been used as a substrate in the enzyme-linked immune absorbent spot (ELISpot) assay . ELISpot is a type of assay that focuses on quantitatively measuring the frequency of cytokine secretion for a single cell.
Staining Procedures
Due to its properties as a chromogen, 3-Amino-9-ethylcarbazole is often used in various staining procedures . These procedures are essential in many fields of biological and medical research.
Mechanism of Action
Target of Action
3-Amino-9-ethylcarbazole (AEC) is primarily targeted towards horseradish peroxidase (HRP) . HRP is an enzyme that plays a crucial role in the oxidation-reduction reactions in biological systems .
Mode of Action
AEC acts as a chromogenic substrate for HRP . In the presence of HRP, AEC undergoes an oxidation reaction, losing electrons and changing color . This color change is used to visualize the location of the antigen detected by the HRP-conjugated antibody .
Biochemical Pathways
The primary biochemical pathway involved in the action of AEC is the HRP-catalyzed oxidation reaction . The oxidation of AEC by HRP leads to the formation of a red, water-insoluble precipitate . This precipitate marks the location of the antigen that the HRP-conjugated antibody has detected .
Pharmacokinetics
It is known that aec is soluble in a 2:1 ethanol:acetic acid mixture and in dmf (n,n-dimethylformamide) . This suggests that the compound may have good bioavailability.
Result of Action
The result of AEC’s action is the formation of a red, water-insoluble precipitate . This precipitate is formed in situ, marking the location of the antigen detected by the HRP-conjugated antibody . The stained section can be destained by organic solvents in which the red precipitate is soluble .
Action Environment
The action of AEC is influenced by environmental factors such as pH and temperature . For optimal results, AEC should be stored at 2-8°C . Furthermore, the reaction of AEC with HRP is carried out in a 50 mM acetate buffer at pH 5.0 . The sensitivity of AEC to these environmental factors can influence its action, efficacy, and stability.
Safety and Hazards
3-Amino-9-ethylcarbazole is acutely toxic and poses health hazards . It emits toxic fumes when heated to decomposition . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
9-ethylcarbazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEUETBFKVCRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19773 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6109-97-3 (hydrochloride) | |
Record name | 3-Amino-9-ethylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1030319 | |
Record name | 3-Amino-9-ethylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1030319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-amino-9-ethylcarbazole is a tan powder. (NTP, 1992), Tan solid; [CAMEO] Powder or lumps; [MSDSonline] | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19773 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Amino-9-ethylcarbazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3215 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19773 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
3-Amino-9-ethylcarbazole | |
Color/Form |
Crystalline compound | |
CAS RN |
132-32-1 | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19773 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Amino-9-ethylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-9-ethylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazol-3-amine, 9-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Amino-9-ethylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1030319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ethylcarbazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2BG27JBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208 to 212 °F (NTP, 1992), 127 °C | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19773 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Amino-9-ethylcarbazole?
A1: 3-Amino-9-ethylcarbazole has a molecular formula of C14H14N2 and a molecular weight of 210.28 g/mol.
Q2: What spectroscopic data is available for characterizing 3-Amino-9-ethylcarbazole?
A2: 3-Amino-9-ethylcarbazole can be characterized using techniques like 1H NMR, infrared spectroscopy, and mass spectrometry. []
Q3: How is 3-Amino-9-ethylcarbazole used in the study of polysaccharides?
A3: 3-Amino-9-ethylcarbazole is used as a pre-column derivatization reagent for analyzing polysaccharides and oligosaccharides using HPLC coupled with various detection methods like UV, MS, and MS/MS. The derivatization enhances detection sensitivity and aids in structural analysis. [, , , , , ]
Q4: What makes 3-Amino-9-ethylcarbazole valuable in histochemical detection of peroxidase activity?
A4: 3-Amino-9-ethylcarbazole serves as a chromogenic substrate for peroxidase enzymes. Upon oxidation by peroxidase, it forms an insoluble red precipitate, allowing for the visualization of peroxidase activity in tissues. [, , , , , , , , , , , ]
Q5: Can you describe the use of 3-Amino-9-ethylcarbazole in immunohistochemistry?
A5: 3-Amino-9-ethylcarbazole is used as a chromogen in immunohistochemistry (IHC). It reacts with horseradish peroxidase (HRP) conjugated to secondary antibodies, producing a visible red precipitate at the site of the target antigen. [, , , , , , , , , ]
Q6: How does 3-Amino-9-ethylcarbazole contribute to understanding the role of uricase in the liver?
A6: The histochemical detection of uricase activity utilizes 3-Amino-9-ethylcarbazole. Hydrogen peroxide generated during the uricase reaction oxidizes 3-Amino-9-ethylcarbazole, forming a red precipitate. This technique helps visualize the distribution of uricase, suggesting its association with microbodies in rat liver cells. []
Q7: How does the structure of 3-Amino-9-ethylcarbazole lend itself to modification for developing new compounds?
A7: The amino group at position 3 of 3-Amino-9-ethylcarbazole exhibits unique reactivity. This allows for various chemical modifications, leading to the synthesis of derivatives with potentially improved properties for applications like antibacterial agents and fluorescent probes. [, , , , ]
Q8: Can 3-Amino-9-ethylcarbazole be incorporated into nanoparticles? What are the advantages?
A8: Yes, a derivative of 3-Amino-9-ethylcarbazole can be covalently immobilized in fluorescence nanoparticles. This method prevents dye leaching and improves photostability compared to free 3-Amino-9-ethylcarbazole. []
Q9: Are there any studies on the metabolism of 3-Amino-9-ethylcarbazole in biological systems?
A9: While not directly metabolized, research indicates that 3-Amino-9-ethylcarbazole can be incorporated into cell walls and potentially metabolized by peroxidase enzymes in plants, specifically in the context of avenanthramide phytoalexin metabolism. []
Q10: Has 3-Amino-9-ethylcarbazole been used in studying the effects of environmental pollutants?
A10: Research utilizing 3-Amino-9-ethylcarbazole as a marker for cell proliferation suggests that ozone exposure can have varying effects on cell proliferation in different tissues. []
Q11: What are the limitations of using 3-Amino-9-ethylcarbazole as a chromogen?
A11: One limitation of 3-Amino-9-ethylcarbazole is its alcohol solubility, which can pose challenges in certain staining procedures requiring dehydration steps. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.